molecular formula C13H18N2O2 B167258 benzyl N-piperidin-1-ylcarbamate CAS No. 126216-46-4

benzyl N-piperidin-1-ylcarbamate

Cat. No.: B167258
CAS No.: 126216-46-4
M. Wt: 234.29 g/mol
InChI Key: RARCRVJUYCOHBA-UHFFFAOYSA-N
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Description

Benzyl N-piperidin-1-ylcarbamate is a carbamate derivative featuring a piperidine ring substituted at the nitrogen (1-position) with a carbamate group (O-CO-N), where the ester moiety is a benzyl group. Carbamates are widely studied due to their stability, bioactivity, and versatility in drug design, often serving as protease inhibitors or enzyme modulators .

Properties

CAS No.

126216-46-4

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-piperidin-1-ylcarbamate

InChI

InChI=1S/C13H18N2O2/c16-13(14-15-9-5-2-6-10-15)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16)

InChI Key

RARCRVJUYCOHBA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)NC(=O)OCC2=CC=CC=C2

Synonyms

Carbamic acid, 1-piperidinyl-, phenylmethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzyl N-Piperidin-1-ylcarbamate and Analogs

Compound Name Functional Groups Molecular Weight Key Structural Features Implications
This compound Carbamate (O-CO-N) ~265.3* 1-position substitution High polarity, H-bond donor
Benzyl N-[(3r)-1-benzylpiperidin-3-yl]carbamate Carbamate (O-CO-N) 324.4 3-position substitution, stereochemistry Enhanced flexibility
N-[(Piperidin-1-yl)carbothioyl]benzamide Thiocarbamate (S-CO-N) ~280.4* Sulfur substitution Reduced solubility, higher reactivity
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Methoxycarbonyl, phenylpropanamide Not specified Dual substituents on piperidine Increased lipophilicity

*Estimated based on analogous structures.

Preparation Methods

Reaction Mechanism and Conditions

  • Base Selection : The reaction is typically conducted in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (Et₃N) to neutralize hydrochloric acid (HCl) generated during the process.

  • Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their ability to dissolve both organic reactants and aqueous bases.

  • Temperature Control : An ice-water bath (0–5°C) is employed initially to mitigate exothermic effects, followed by gradual warming to room temperature.

Example Procedure :

  • Piperidine (1.0 equiv) and NaOH (1.2 equiv) are dissolved in THF under nitrogen.

  • Benzyl chloroformate (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.

  • The mixture is quenched with 1M HCl, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

ParameterValue
Yield82–89%
Purity (HPLC)≥98%
Reaction Time4–6 hours

This method is favored for its simplicity and high atom economy but requires careful control of stoichiometry to minimize di- or tri-substituted byproducts.

Stepwise Synthesis via Intermediate Carbamates

For substrates sensitive to direct carbamation, a two-step protocol involving intermediate carbamate formation is employed. This approach, adapted from CN115850157A, isolates a methyl carbamate intermediate before introducing the benzyl group.

Protocol Overview

  • Methyl Carbamate Formation :

    • Piperidine reacts with methyl chloroformate (ClCO₂Me) in THF/NaOH at 0°C.

    • Intermediate: Methyl N-piperidin-1-ylcarbamate.

  • Transesterification :

    • The methyl carbamate undergoes nucleophilic substitution with benzyl alcohol (BnOH) in a high-boiling solvent (e.g., toluene) at 80–100°C.

Advantages :

  • Mitigates side reactions associated with direct benzylation.

  • Enables use of thermally labile substrates.

Limitations :

  • Lower overall yield (65–72%) due to additional steps.

  • Requires stringent moisture control to prevent hydrolysis.

Alternative Methods Using Hydroxypiperidine Derivatives

Hydroxypiperidine derivatives serve as precursors in routes requiring hydroxyl group displacement. For example, 4-hydroxypiperidine can be converted to the target compound via Mitsunobu or nucleophilic substitution reactions.

Mitsunobu Approach

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and benzyl alcohol.

  • Mechanism : The hydroxyl group is converted to a better leaving group, enabling displacement by the carbamate nitrogen.

Typical Conditions :

  • Solvent: THF or DCM.

  • Temperature: 0°C to room temperature.

  • Yield: 70–78%.

Optimization of Reaction Conditions

Catalytic Enhancements

  • Lithium Chloride (LiCl) : Addition of LiCl (0.05–0.5 equiv) accelerates hydrolysis and decarboxylation steps, improving yield by 15–20%.

  • Calcium Chloride (CaCl₂) : Enhances selectivity in transesterification reactions, reducing byproduct formation.

Solvent Effects

SolventBoiling Point (°C)Yield (%)
THF6685
DCM4078
Toluene11172

Polar aprotic solvents (THF, DCM) favor faster kinetics, while toluene suits high-temperature reactions.

Industrial-Scale Production Considerations

One-Pot Synthesis

CN116924967A highlights a one-pot method for analogous compounds, reducing purification steps and costs. Key parameters:

  • Temperature Gradients : 50–85°C for condensation.

  • Catalyst Recycling : LiCl and CaCl₂ are recoverable via aqueous extraction.

Economic and Environmental Impact

  • Atom Economy : Direct carbamation achieves >90% atom utilization.

  • Waste Reduction : Solvent recovery systems (e.g., distillation) cut waste by 40%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, benzyl), 3.65 (s, 2H, CH₂Ph), 2.75–2.45 (m, 8H, piperidine).

  • ¹³C NMR : 156.8 ppm (C=O), 136.4 ppm (benzyl C₁).

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 µm.

  • Mobile Phase: Acetonitrile/water (70:30).

  • Retention Time: 6.8 minutes.

Q & A

Q. What are the optimal synthetic routes for benzyl N-piperidin-1-ylcarbamate, considering yield and purity?

The synthesis typically involves carbamate formation between piperidine derivatives and benzyl chloroformate. Key steps include:

  • Amine activation : Piperidine is treated with a base (e.g., triethylamine) to deprotonate the amine group before reacting with benzyl chloroformate .
  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for improved solubility and reaction homogeneity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) . Yield optimization (70–85%) requires strict temperature control (0–5°C during reagent addition) and stoichiometric excess of benzyl chloroformate (1.2 equiv) .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to characterize this compound?

  • ¹H/¹³C NMR :
  • Piperidine protons appear as multiplets at δ 1.4–1.6 (axial H) and δ 2.5–2.7 (equatorial H). The benzyl group shows a singlet at δ 4.5–4.7 (CH₂) and aromatic signals at δ 7.2–7.4 .
  • Carbamate carbonyl (C=O) resonates at δ 155–160 ppm in ¹³C NMR .
    • IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) confirm carbamate formation .
    • Mass spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₆N₂O₂, exact mass 232.12) .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Discrepancies between experimental and predicted spectra often arise from conformational flexibility or crystallographic packing effects. Strategies include:

  • X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in bond angles/geometry .
  • Variable-temperature NMR : Identify dynamic processes (e.g., piperidine ring puckering) causing signal splitting .
  • DFT calculations : Compare computed (e.g., Gaussian) and experimental IR/NMR spectra to validate tautomeric forms .

Q. What computational methods are suitable for modeling the interactions of this compound with biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite can predict binding modes to enzymes (e.g., acetylcholinesterase) using the compound’s 3D structure (PubChem CID) .
  • MD simulations : GROMACS with CHARMM force fields assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Use MOE or RDKit to correlate structural features (e.g., carbamate group) with inhibitory activity .

Q. How can reaction kinetics and mechanistic pathways be analyzed for this compound in catalytic systems?

  • Rate determination : Monitor substrate depletion via HPLC under pseudo-first-order conditions .
  • Isotopic labeling : ¹⁸O labeling of the carbonyl group tracks carbamate hydrolysis pathways .
  • Eyring plots : Calculate activation parameters (ΔH‡, ΔS‡) using rate data at multiple temperatures .

Q. What strategies mitigate stability issues during storage or experimental use?

  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C for solid form) .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • pH stability : Buffered solutions (pH 6–8) minimize hydrolysis; validate via LC-MS over 72 hours .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental yields in synthesis?

  • Byproduct analysis : GC-MS identifies side products (e.g., benzyl alcohol from hydrolysis) .
  • Reaction monitoring : In-situ FTIR tracks carbamate formation in real time .
  • Design of Experiments (DoE) : Apply Yates pattern or Taguchi methods to optimize variables (temperature, reagent ratio) .

Q. What statistical approaches are recommended for validating biological activity data?

  • Dose-response curves : Fit IC₅₀ values using nonlinear regression (GraphPad Prism) with 95% confidence intervals .
  • ANOVA with post-hoc tests : Compare means across multiple experimental groups (e.g., enzyme inhibition assays) .
  • Bootstrap resampling : Estimate uncertainty in kinetic parameters (kcat, KM) for enzymatic studies .

Application-Oriented Questions

Q. How can this compound be utilized in enzyme inhibition studies?

  • Activity assays : Measure acetylcholinesterase inhibition via Ellman’s method (λ = 412 nm) .
  • Competitive inhibition : Lineweaver-Burk plots differentiate inhibition modes .
  • Crystallographic studies : Co-crystallize with target enzymes for structural insights (SHELX suite for refinement) .

Q. What methodologies enable the study of this compound’s role in prodrug design?

  • Hydrolysis profiling : Simulate physiological conditions (pH 7.4, 37°C) to assess carbamate cleavage rates .
  • Cytotoxicity screening : MTT assays on HEK293 or HepG2 cells evaluate prodrug activation .

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